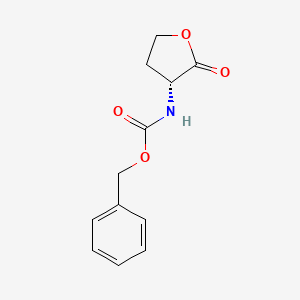

Cbz-D-Homoserine lactone

Overview

Description

Cbz-D-Homoserine lactone is an organic compound that belongs to the family of N-acyl homoserine lactones (AHLs) . It has a molecular formula of C12H13NO4 .

Synthesis Analysis

The synthesis of Cbz-D-Homoserine lactone involves various chemical reactions . In one study, novel series of chalcone-based homoserine lactones were synthesized and their quorum sensing (QS) inhibitory activity was evaluated against Pseudomonas aeruginosa in vitro .

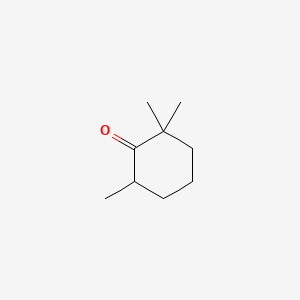

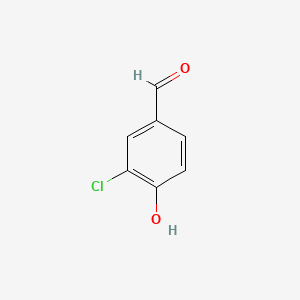

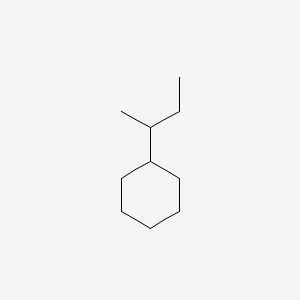

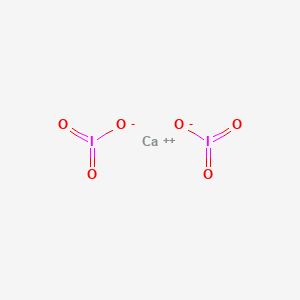

Molecular Structure Analysis

The molecular structure of Cbz-D-Homoserine lactone is characterized by a molecular weight of 235.24 g/mol . The average mass is 235.236 Da and the mono-isotopic mass is 235.084457 Da .

Chemical Reactions Analysis

Cbz-D-Homoserine lactone is involved in various chemical reactions. For instance, it has been used in the synthesis of chalcone-based homoserine lactones . The reaction conditions involve the use of triethylamine in chloroform at 20°C .

Physical And Chemical Properties Analysis

Cbz-D-Homoserine lactone has a molecular weight of 235.24 g/mol . It has a density of 1.27±0.1 g/cm3 (Predicted), a melting point of 126-128 °C, and a boiling point of 466.1±44.0 °C (Predicted) .

Scientific Research Applications

Quorum Sensing Inhibition

Cbz-D-Homoserine lactone: has been studied for its role in quorum sensing inhibition. Quorum sensing is a communication mechanism used by bacteria to regulate gene expression based on population density. By interfering with this process, Cbz-D-Homoserine lactone may help control bacterial virulence and biofilm formation .

Cancer Research

Interestingly, Cbz-D-Homoserine lactone analogs have been evaluated for their antiproliferative activity against various cancer cell lines. Investigating its impact on cancer cell growth and signaling pathways could lead to promising therapeutic strategies .

Mechanism of Action

Target of Action

Cbz-D-Homoserine lactone is a derivative of N-acyl-homoserine lactones (AHLs), which are produced by Gram-negative bacteria . AHLs are known to be involved in bacterial quorum sensing, a chemical language allowing bacteria to interact through the excretion of molecules . The primary targets of Cbz-D-Homoserine lactone are therefore likely to be the same as those of AHLs, which include the LuxI-type enzymes that synthesize AHL molecules and the LuxR-type proteins that bind to AHLs to regulate quorum sensing-dependent gene expression .

Mode of Action

Cbz-D-Homoserine lactone interacts with its targets by binding to the LuxR-type proteins, which are AHL transcriptional regulators . This binding regulates quorum sensing-dependent gene expression, allowing bacteria to sense population density and modulate gene expression

Biochemical Pathways

The biochemical pathways affected by Cbz-D-Homoserine lactone are those involved in quorum sensing . Quorum sensing is a cell density-dependent mechanism that allows bacteria to synchronize their metabolic and physiological activities . AHLs, including Cbz-D-Homoserine lactone, are key molecules in these pathways, regulating the expression of various genes and leading to large phenotypic transformations .

Pharmacokinetics

Its physical and chemical properties such as melting point (127-132°c), boiling point (4661±440 °C), and density (127±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of Cbz-D-Homoserine lactone’s action are primarily related to its role in quorum sensing. By interacting with LuxR-type proteins and regulating gene expression, Cbz-D-Homoserine lactone can influence bacterial behavior, including virulence, antibiotic resistance, and biofilm formation . .

Action Environment

The action of Cbz-D-Homoserine lactone can be influenced by various environmental factors. For instance, the concentration of AHLs in the environment increases with cell concentration, affecting the detection threshold and subsequent intracellular signaling cascades . Additionally, factors such as pH and temperature can impact the stability and efficacy of Cbz-D-Homoserine lactone

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDZIFOVOUDAG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333190 | |

| Record name | Cbz-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-D-Homoserine lactone | |

CAS RN |

41088-89-5 | |

| Record name | Cbz-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

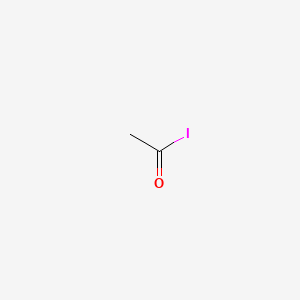

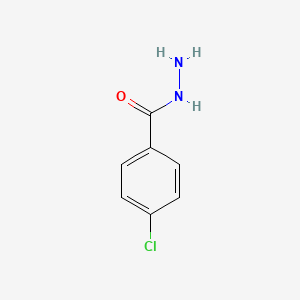

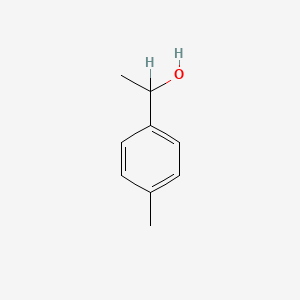

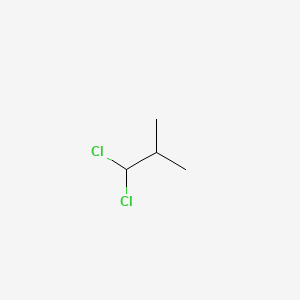

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.